N-(3-fluorophenyl)-5-((phenylthio)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c19-13-5-4-6-14(11-13)20-18(21)17-10-9-15(22-17)12-23-16-7-2-1-3-8-16/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIQTWESDYQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-5-((phenylthio)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfanylmethyl Group: This step involves the substitution of a suitable leaving group with a phenylsulfanylmethyl group, often using reagents like thiophenol and a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Oxidation Reactions
The phenylthio-methyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity aligns with thioether-containing analogues reported in the literature.
Key Observations :
-
Sulfoxide formation occurs regioselectively at the sulfur atom, confirmed via <sup>1</sup>H NMR (δ 2.9–3.1 ppm for sulfoxide protons) .
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Sulfone derivatives exhibit enhanced thermal stability compared to the parent thioether.
Nucleophilic Substitution at the Amide Group
The carboxamide group participates in hydrolysis and aminolysis reactions. For example:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 5-((phenylthio)methyl)furan-2-carboxylic acid + 3-fluoroaniline |
| Alkaline hydrolysis | NaOH (10%), EtOH/H<sub>2</sub>O, 80°C | Corresponding carboxylate salt |
Mechanistic Insight :
Hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. The fluorophenyl group’s electron-withdrawing effect accelerates reaction rates compared to non-fluorinated analogues .
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenyl ring undergoes nitration and halogenation at specific positions due to directing effects :
Regioselectivity :
-
Fluorine acts as a meta-director, favoring substitution at the 4- and 6-positions of the phenyl ring .
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Steric hindrance from the adjacent amide group limits para-substitution .
Radical-Mediated Cyclization
Under electrochemical conditions, the thioether and furan moieties participate in radical cyclization, forming polycyclic derivatives :
Example Reaction :
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Conditions : Pt electrodes, CH<sub>3</sub>CN, 10 mA constant current, TBAClO<sub>4</sub> .
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Product : Benzofuran-fused thioether derivatives via intramolecular C–S bond formation .
Mechanism :
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Anodic oxidation generates a thiyl radical intermediate, which undergoes cyclization with the furan ring .
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Radical scavengers like TEMPO inhibit the reaction, confirming a radical pathway .
Cross-Coupling Reactions
The furan ring engages in palladium-catalyzed couplings, leveraging its electron-rich nature :
Yield Optimization :
Functional Group Interconversion
The methylthio group is susceptible to nucleophilic displacement:
| Reaction | Nucleophile | Product |
|---|---|---|
| Alkylation | MeI, K<sub>2</sub>CO<sub>3</sub>, DMF | 5-((phenylmethylthio)methyl)-N-(3-fluorophenyl)furan-2-carboxamide |
| Aminolysis | NH<sub>3</sub>, EtOH, 60°C | 5-(aminomethyl)-N-(3-fluorophenyl)furan-2-carboxamide |
Kinetics :
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Displacement rates follow the order: I<sup>−</sup> > Br<sup>−</sup> > Cl<sup>−</sup> due to nucleophilicity.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the furan ring and alkenes :
Conditions :
-
UV light (λ = 254 nm), CH<sub>2</sub>Cl<sub>2</sub>, 24h .
Product : Furan-cyclobutane fused adducts with retained stereochemistry .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 h | Amide hydrolysis + furan oxidation |
| 7.4 | 48 h | Slow thioether oxidation |
| 9.0 | 6.5 h | Base-catalyzed amide cleavage |
Implications :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique furan ring structure, which is substituted with a phenylthio group and a fluorophenyl moiety. The molecular formula is , and its molecular weight is approximately 293.34 g/mol. The presence of the fluorine atom enhances the compound's biological activity and pharmacokinetic properties.
Antimicrobial Activity
One of the primary applications of N-(3-fluorophenyl)-5-((phenylthio)methyl)furan-2-carboxamide is its antimicrobial activity. Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing furan and phenylthio groups can inhibit the growth of various bacterial strains, including resistant strains.
Case Study: Antibacterial Efficacy
In a study published in Antibiotics, researchers synthesized a series of furan derivatives, including this compound, and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antibacterial properties .
Anticancer Potential
The compound has also been explored for its anticancer potential. Compounds containing furan rings have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that this compound induced significant cytotoxicity with an IC50 value of 25 µM. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound involve several pathways:
- Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, which can lead to apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5-((phenylthio)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Nitro vs. Phenylthio-Methyl: Nitro groups (e.g., in 2A, 22o) are associated with diuretic and trypanocidal activities, likely due to electron-withdrawing effects enhancing reactivity .
- Amide Substituents : Aryl groups with electron-withdrawing substituents (e.g., 3-fluorophenyl, trifluoromethyl) are common in antimicrobial and antitumor agents .
Physicochemical Properties
Reported Activities of Analogs
- Diuretics : 5-Nitro-N-phenylfuran-2-carboxamide (2A) inhibits urea transporters, reducing urine concentration .
- Antimicrobials: Thiazole- and trifluoromethyl-substituted analogs (e.g., 67, 22o) show efficacy against Staphylococcus aureus and Trypanosoma cruzi .
- Antitumor : Quinazoline-furan hybrids (e.g., lapatinib derivatives) target sodium channels and kinases .
SAR Insights
- Electron-Withdrawing Groups: Nitro or trifluoromethyl groups enhance trypanocidal and antimicrobial activities via electrophilic interactions .
- Fluorine Substitution : 3-Fluorophenyl groups (as in the target compound) may improve target binding through halogen bonding .
- Thioethers : Phenylthio-methyl groups could act as metabolic stabilizers or modulate redox activity .
Q & A
Q. What are the common synthetic routes for N-(3-fluorophenyl)-5-((phenylthio)methyl)furan-2-carboxamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the furan-2-carboxylic acid derivative via hydrolysis of ester precursors (e.g., methyl-5-substituted furan-2-carboxylate) under reflux with NaOH .
- Step 2 : Conversion to the acid chloride using oxalyl chloride (C₂O₂Cl₂) in dichloromethane under reflux .
- Step 3 : Coupling with 3-fluoroaniline using catalysts like DMAP in DMF at 60°C .
Optimization : Adjusting reaction time, solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of coupling agents improves yield. Chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., fluorophenyl chemical shifts at δ 110–160 ppm) and confirms amide bond formation .
- HRMS : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Q. What are the primary biological targets or pathways associated with this compound based on structural analogs?
- Enzyme Modulation : The phenylthio group may interfere with cysteine-dependent enzymes (e.g., kinases or proteases) by forming disulfide bonds .
- Antimicrobial Activity : Furan derivatives with nitro or trifluoromethyl substituents show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-fluorophenyl and phenylthio groups in biological activity?
- Systematic Substitution : Replace the 3-fluorophenyl with chlorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
- Thioether Modifications : Substitute phenylthio with methylthio or benzylthio to evaluate steric and hydrophobic contributions .
- Assay Design : Use enzyme inhibition assays (e.g., IC₅₀ determination) and microbial growth assays to quantify activity changes .
Q. What methodologies are recommended to resolve contradictions in reported biological activity data across different studies?
- Purity Validation : Ensure compounds are ≥95% pure via HPLC to exclude confounding effects from impurities .
- Assay Standardization : Control variables like bacterial strain selection, culture media, and incubation time to enable cross-study comparisons .
- Substituent-Specific Analysis : Compare activity trends across analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .
Q. What computational strategies can predict the binding affinity of this compound with potential enzyme targets?
- Molecular Docking : Use tools like AutoDock Vina to model interactions with catalytic sites (e.g., cysteine residues in proteases) .
- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, thioether flexibility) for target engagement .
- MD Simulations : Assess binding stability over time using GROMACS or AMBER .
Q. How can reaction intermediates be stabilized during multi-step synthesis to improve overall yield?
- Low-Temperature Quenching : Halt acid chloride formation by adding intermediates to ice-cold HCl to prevent decomposition .
- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
- Catalyst Selection : DMAP enhances acylation efficiency by reducing side reactions .
Q. What are the critical factors in designing derivative libraries to enhance selectivity against off-target interactions?
- Bioisosteric Replacement : Substitute the phenylthio group with pyridylthio to reduce off-target binding to hydrophobic pockets .
- Positional Scanning : Synthesize analogs with substituents at the furan 4-position to alter steric bulk and improve selectivity .
- ADME Profiling : Use in silico tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetics and low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
